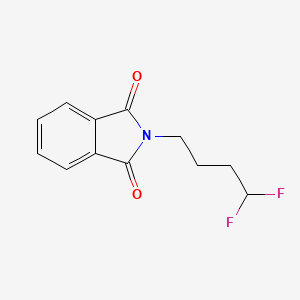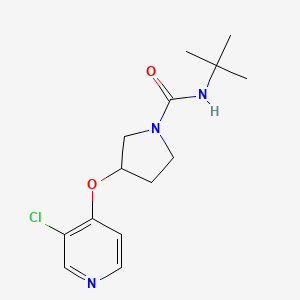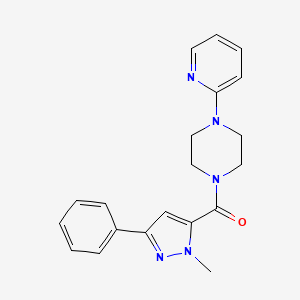![molecular formula C18H14N2OS B2776240 4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 848213-10-5](/img/structure/B2776240.png)
4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine” is a compound that belongs to the class of thioxopyrimidines . Thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are known to possess diverse biological activities .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs, like “4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine”, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
While specific chemical reactions involving “4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine” are not available, it’s known that thioxopyrimidines can be synthesized through various cyclization processes or domino reactions .Scientific Research Applications
PARP-1 Inhibitors
Poly ADP ribose polymerase-1 (PARP-1) plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells . A series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed, synthesized and biologically evaluated on their inhibition on PARP enzyme activity . This compound could potentially be used in the development of novel PARP-1 inhibitors .
Anti-Cancer Drugs
The compound could potentially be used in the development of anti-cancer drugs. One of the target compounds exhibited superior biological activity with IC50 values of 22 nM and 4.98 μM for exogenous PARP-1 enzyme and SK-OV-3 cells, respectively . It showed low toxicity to normal liver cells .
DNA Damage Repair
The compound could potentially be used in the study of DNA damage repair. It was found that the compound could inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity .
Cell Apoptosis
The compound could potentially be used in the study of cell apoptosis. It was found that the compound could promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .
Synthesis of Benzofuro[3,2-b]pyridines
An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . This compound could potentially be used in the synthesis of benzofuro[3,2-b]pyridines .
Chemical Communications
The compound could potentially be used in chemical communications. When the nucleophile of triethylamine was replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif were obtained instead .
Future Directions
The potential of compounds with a pyrimidine moiety, like “4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine”, is still not exhausted despite decades of research . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .
Mechanism of Action
Target of Action
Similar compounds such as pyrimidine derivatives have been shown to target proteins likeCDK2 , which plays a crucial role in cell cycle regulation.
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-12-6-2-3-7-13(12)10-22-18-17-16(19-11-20-18)14-8-4-5-9-15(14)21-17/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTASACXDZZEGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776158.png)
![Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2776159.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2776163.png)
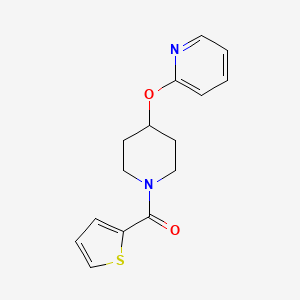
![butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2776165.png)
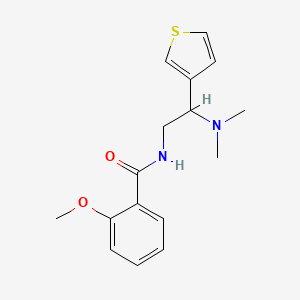
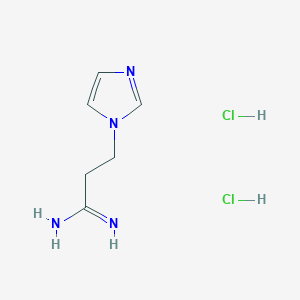
![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2776168.png)
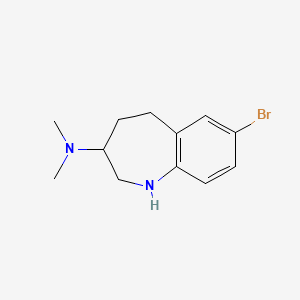
![5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2776172.png)
![1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one](/img/structure/B2776173.png)
